3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole
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Overview
Description
3-(Furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a furan ring, a methanesulfonyl group, and a methylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated triazole.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The furan ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and sulfanyl groups can influence its binding affinity and specificity towards these targets. The triazole ring can also participate in hydrogen bonding and π-π interactions, further affecting its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1-methanesulfonyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
3-(Furan-2-yl)-5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the methanesulfonyl group, potentially altering its chemical properties and biological activity.
1-Methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the furan ring, which may reduce its versatility in synthetic applications.
Uniqueness
3-(Furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering a versatile platform for further chemical modifications.
Properties
CAS No. |
700853-87-8 |
---|---|
Molecular Formula |
C8H9N3O3S2 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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